molecular formula C8H9ClN2O2 B15333110 2-Chloro-3-methoxybenzohydrazide

2-Chloro-3-methoxybenzohydrazide

Cat. No.: B15333110
M. Wt: 200.62 g/mol
InChI Key: KUTRIDAWILJINM-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxybenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a chloro group at the second position and a methoxy group at the third position on the benzene ring, along with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxybenzohydrazide typically involves the reaction of 2-chloro-3-methoxybenzoic acid with hydrazine hydrate. The reaction is carried out in an alcoholic medium, such as methanol or ethanol, under reflux conditions. The general reaction scheme is as follows:

2-Chloro-3-methoxybenzoic acid+Hydrazine hydrateThis compound+Water\text{2-Chloro-3-methoxybenzoic acid} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{Water} 2-Chloro-3-methoxybenzoic acid+Hydrazine hydrate→this compound+Water

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxybenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group to other functional groups, such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can result in the formation of various substituted benzohydrazides.

Scientific Research Applications

2-Chloro-3-methoxybenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and coordination compounds.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The chloro and methoxy groups can also modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-methoxybenzohydrazide
  • 2-Chloro-3-methylbenzohydrazide
  • 2-Bromo-3-methoxybenzohydrazide

Uniqueness

2-Chloro-3-methoxybenzohydrazide is unique due to the specific positioning of the chloro and methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes.

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-3-methoxybenzohydrazide

InChI

InChI=1S/C8H9ClN2O2/c1-13-6-4-2-3-5(7(6)9)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)

InChI Key

KUTRIDAWILJINM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1Cl)C(=O)NN

Origin of Product

United States

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